Ethyl 2-dimethylaminomethyleneacetoacetate
Overview
Description
Ethyl 2-dimethylaminomethyleneacetoacetate is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biocompatible Block Copolymers and Drug Delivery : Polymers derived from derivatives of Ethyl 2-dimethylaminomethyleneacetoacetate, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA), are utilized in forming biocompatible block copolymers. These are used in biomedical applications including drug delivery systems. The polymers exhibit controlled properties like pH-sensitive micellization in aqueous media, which is crucial for drug release mechanisms (Ma et al., 2003).
Gene Delivery Vectors : A hyperbranched poly(2-(dimethylamino)ethyl methacrylate) synthesized from derivatives shows higher transfection ability than its linear counterpart. Its applications extend to gene delivery vectors, significantly with reduced cytotoxicity, making it a potential material for gene therapy (Newland et al., 2010).
Polycationic Materials for Biomaterials and Wastewater Treatment : Charge-shifting polycations derived from this compound derivatives, like 2-(dimethylamino)ethyl methacrylate, have a range of applications from biomaterials to wastewater treatment. Their hydrolytic stability and tunable charge properties due to the nature of nonmethyl α-substituents affect the rates of ester hydrolysis of such polymers (Ros et al., 2018).
Catalysis in Organic Synthesis : Derivatives of this compound are used as catalysts in organic synthesis, such as the intramolecular hydroamination of alkenes and alkynes. The zinc complexes of aminotroponate derivatives demonstrate good catalytic activities at elevated temperatures (Meyer et al., 2006).
Synthesis of Heterocyclic Compounds : Ethyl α-(dimethylaminomethylene) derivatives are used in Vilsmeier reactions for the synthesis of pyrido[2,1-b]benzoazoles and other heterocyclic compounds. These reactions are valuable in synthesizing complex molecules found in pharmaceuticals and other organic materials (Kato et al., 1979).
Properties
IUPAC Name |
ethyl 2-(dimethylaminomethylidene)-3-oxobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSOVGAUOHMPLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.